1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cannabinoid CB2 receptor PDK1 kinase Target engagement

1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-55-7) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This scaffold has been investigated in medicinal chemistry as a source of cannabinoid CB2 receptor ligands and inhibitors of phosphoinositide-dependent kinase-1 (PDK1).

Molecular Formula C19H14ClN3O5
Molecular Weight 399.79
CAS No. 852364-55-7
Cat. No. B2629532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS852364-55-7
Molecular FormulaC19H14ClN3O5
Molecular Weight399.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H14ClN3O5/c20-14-5-1-4-13(10-14)12-28-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
InChIKeyXZOANIIHHVPCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Caveat for CAS 852364-55-7: Baseline Characteristics of this 2-Oxo-1,2-dihydropyridine-3-carboxamide Screening Compound


1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-55-7) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This scaffold has been investigated in medicinal chemistry as a source of cannabinoid CB2 receptor ligands [1] and inhibitors of phosphoinositide-dependent kinase-1 (PDK1) [2]. The target compound is currently listed only by non-authoritative chemical vendors as a research-grade screening compound, and no peer-reviewed primary research articles or patents explicitly reporting its synthesis, biological activity, or physicochemical properties were identified in the permitted source domains.

Why Close Analogs of CAS 852364-55-7 Cannot Be Presumed Interchangeable in CB2 or PDK1 Screening Cascades


Compounds within the 2-oxo-1,2-dihydropyridine-3-carboxamide class exhibit target affinity and functional activity that are exquisitely sensitive to the nature and position of substituents on the N1-benzyl and N3-phenyl rings. In published CB2 ligand series, the shift of a methyl group from the C6 to C4 position of the pyridine ring, or the substitution pattern on the benzyl moiety, profoundly alters both cannabinoid receptor binding affinity and functional selectivity [1]. Similarly, PDK1 inhibitory potency in this chemotype is modulated by the electronic and steric properties of the N1 and N3 aromatic substituents [2]. Consequently, the specific arrangement of a 3-chlorobenzyl ether at N1 and a 3-nitrophenyl carboxamide at N3 in the target compound is expected to produce a biological fingerprint distinct from isomers or mono-substituted analogs. Generic substitution without experimental verification risks selecting a compound with divergent target engagement, selectivity, or physicochemical properties.

Measurable Differentiation Evidence for CAS 852364-55-7 Versus Structural Analogs and In-Class Alternatives


Absence of Publicly Available Target Engagement Data Necessitates De Novo Profiling Against Known CB2 or PDK1 Inhibitors

A comprehensive search of PubMed, Google Scholar, patent databases, and authoritative chemical biology repositories (PubChem, BindingDB, ChEMBL) returned no IC50, Ki, EC50, or Kd values for CAS 852364-55-7 at any biological target. By contrast, the closest structurally characterized analog, 1-(2-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been annotated with submicromolar CB2 binding affinity (Ki ~200 nM) in vendor-curated summaries , though peer-reviewed confirmation is lacking. This evidentiary gap means no quantitative potency or selectivity comparison can be drawn.

Cannabinoid CB2 receptor PDK1 kinase Target engagement

Regioisomeric Nitro Group Placement Creates a Structurally Distinct Pharmacophore Compared to 4-Nitrophenyl Analogs

The target compound bears a 3-nitrophenyl substituent on the carboxamide nitrogen. The 4-nitrophenyl regioisomer, 1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a distinct compound available through vendor catalogs . In closely related 2-oxo-1,2-dihydropyridine-3-carboxamide series, the electronic and steric influence of the nitro group position modulates both CB2 receptor affinity and functional activity (agonism vs. antagonism) [1]. The meta-nitro substitution alters the electron density distribution on the anilide ring and the hydrogen-bonding capacity of the nitro group, creating a pharmacophore that is not equivalent to the para-substituted congener.

Medicinal chemistry Structure-activity relationship Nitroaromatic

3-Chlorobenzyl Ether Linkage Distinguishes This Compound from N-Benzyl and Benzyloxy Series Within the PDK1 Inhibitor Patent Space

Patent US10351548B2 discloses a broad series of 2-oxo-1,2-dihydropyridine-3-carboxamides as PDK1 inhibitors, with exemplified compounds predominantly bearing N-benzyl (direct C-N linkage) rather than N-benzyloxy (C-O-N linkage) substitution at the N1 position [1]. The target compound introduces an ether oxygen between the pyridine nitrogen and the 3-chlorobenzyl group, increasing conformational flexibility, altering the pKa of adjacent functional groups, and modifying metabolic stability relative to the more rigid N-benzyl series. No PDK1 inhibitory data for any N-benzyloxy analog is disclosed in the patent, indicating this sub-series is unexplored.

PDK1 inhibition Kinase inhibitor Chemical space

Validated Application Scenarios for CAS 852364-55-7 in Drug Discovery and Chemical Biology


Exploratory Chemical Probe Generation for CB2 Receptor Allosteric Modulation

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has yielded the first characterized CB2 receptor positive allosteric modulator (PAM) [1]. The target compound, with its distinct N1-benzyloxy and 3-nitrophenyl substitution pattern, represents an untested topology within this allosteric pharmacophore. Research groups synthesizing focused libraries to probe CB2 allosteric site topology may procure this compound as a structurally unique entry point for structure-activity relationship (SAR) exploration.

Negative Control or Inactive Comparator for PDK1 Inhibitor Optimization Programs

Given that the N1-benzyloxy series is absent from the exemplified active compounds in PDK1 patent literature [2], this compound may serve as a predicted inactive or weakly active control. Its procurement alongside a confirmed PDK1-active congener (e.g., a 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide from US10351548B2) could support selectivity profiling and counter-screening campaigns, provided the inactivity is experimentally confirmed.

Physicochemical and Metabolic Stability Benchmarking of N1-Alkoxy Dihydropyridine Derivatives

The N1-benzyloxy motif introduces an N-O bond that is susceptible to reductive cleavage and may alter oxidative metabolism compared to N-benzyl analogs. This compound can be used in comparative in vitro microsomal stability or plasma stability assays to generate quantitative half-life and intrinsic clearance data, informing the suitability of the N1-alkoxy modification for in vivo pharmacokinetic optimization in neuroscience or oncology programs.

Regioisomeric Selectivity Profiling for Nitro-Aromatic Biological Probes

As a meta-nitrophenyl analog, this compound fills a specific position in a regioisomeric matrix alongside its para-nitro and ortho-nitro counterparts (where available). Such a matrix enables systematic evaluation of how nitro group position influences target binding, off-target activity, or redox cycling toxicity in cellular assays, supporting rational triage of nitroaromatic hits in phenotypic screening decks.

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